Titanium, methyltripropoxy-

Description

Properties

IUPAC Name |

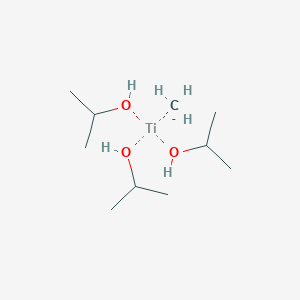

carbanide;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O.CH3.Ti/c3*1-3(2)4;;/h3*3-4H,1-2H3;1H3;/q;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLPAZNBFFURKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].CC(C)O.CC(C)O.CC(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27O3Ti- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64516-16-1 | |

| Record name | Titanium, methyltripropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064516161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Catalytic Applications of Titanium, Methyltripropoxy and Analogous Complexes

Organotitanium Catalysis in Organic Transformations

Organotitanium compounds, particularly those of titanium(IV), are widely employed as catalysts and reagents in organic synthesis. The properties of these complexes, such as their Lewis acidity and ability to participate in redox cycles, allow them to mediate a range of transformations. The reactivity of organotitanium reagents can be finely tuned by the nature of the ligands attached to the titanium center, with alkoxide ligands like propoxy groups playing a crucial role in modulating solubility and reactivity.

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Methyltripropoxy-titanium and similar titanium alkoxides have proven to be pivotal in several methodologies that achieve this fundamental transformation.

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. idexlab.comwikipedia.org The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate from the titanium alkoxide and the Grignard reagent. wikipedia.org This intermediate then reacts with the ester to form the cyclopropanol (B106826) product.

A significant advancement in this area is the Kulinkovich-de Meijere reaction, which utilizes amides as substrates to produce cyclopropylamines. organic-chemistry.org In this variation, methyltitanium triisopropoxide has been identified as a particularly effective reagent, often providing higher yields compared to titanium isopropoxide. organic-chemistry.orgnih.gov The use of methyltitanium triisopropoxide is advantageous as the methyl group can act as a "sacrificial" ligand, which is eliminated as methane, thus requiring only one equivalent of a potentially more valuable Grignard reagent. slideserve.com This modification has broadened the scope and efficiency of cyclopropylamine (B47189) synthesis.

Research by de Meijere and co-workers has extensively documented the utility of methyltitanium triisopropoxide in the cyclopropanation of N,N-dialkylcarboxamides. Their findings indicate that a range of substituted cyclopropylamines can be synthesized in yields from 20% to as high as 98%, with diastereoselectivities that can be excellent (>25:1). nih.gov Generally, higher yields are achieved with methyltitanium triisopropoxide as the titanium mediator. nih.gov

Table 1: Synthesis of Cyclopropylamines via Kulinkovich-de Meijere Reaction using Methyltitanium Triisopropoxide

| Amide Substrate | Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Dibenzylformamide | Ethylmagnesium bromide | N,N-Dibenzylcyclopropylamine | 98 | nih.gov |

| N,N-Dimethyl-3-(diethoxyphosphoryl)propanamide | Ethylmagnesium bromide | 1-(2-(Diethoxyphosphoryl)ethyl)cyclopropan-1-amine, N,N-dimethyl- | 86 | thieme-connect.com |

| N,N-Dibenzylformamide | 3-Butenylmagnesium bromide | N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine | cis: 25, trans: 45 | orgsyn.org |

| N,N-Diformyl-N-benzylamine | Ethylmagnesium bromide | N,N-Dicyclopropyl-N-benzylamine | 82 | nih.gov |

Palladium- and nickel-catalyzed cross-coupling reactions are fundamental tools for the formation of C-C bonds. In this context, organotitanium reagents, particularly aryltitanium trialkoxides, have been successfully employed as nucleophilic partners. These reagents offer an alternative to more commonly used organometallics like organoboron or organotin compounds.

For instance, palladium-catalyzed cross-coupling reactions of aryl and alkenyl sulfonates with aryl titanium reagents have been developed. polyu.edu.hkrsc.org These reactions can proceed in good to excellent yields and demonstrate the utility of organotitanium compounds as multifunctional reagents. In some cases, the use of aryltitanium reagents allows for the reaction to be conducted under solvent-free and base/additive-free conditions. polyu.edu.hk

Nickel-catalyzed cross-coupling reactions have also benefited from the use of organotitanium reagents. These reactions enable the coupling of a variety of electrophiles, including those that are typically less reactive. nih.govnih.gov The choice of the nickel catalyst and ligands is crucial for achieving high efficiency and selectivity in these transformations.

Low-valent titanium species, often generated in situ from titanium(IV) alkoxides like titanium isopropoxide and a reducing agent such as a Grignard reagent, are powerful reagents for reductive coupling reactions. nih.gov These reactions typically involve the coupling of two carbonyl compounds or a carbonyl compound with an alkyne or alkene.

One prominent example is the reductive cross-coupling of imines with terminal alkynes, which provides an efficient route to stereodefined allylic amines. nih.gov The reaction is mediated by a low-valent titanium species generated from Ti(OiPr)4 and cyclopentylmagnesium chloride (c-C5H9MgCl). nih.gov This system activates the imine towards coupling with the alkyne, leading to the formation of an azatitanacyclopentene intermediate, which upon hydrolysis yields the desired allylic amine with good yields and excellent regioselectivity. nih.gov

The versatility of these reductive coupling reactions allows for the synthesis of a wide array of functionalized molecules, and the choice of the titanium precursor and reducing agent can influence the outcome of the reaction.

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms such as oxygen is another critical area of organic synthesis where titanium catalysts have made a significant impact.

While direct data for methyltripropoxy-titanium in stereoselective epoxidation is scarce, its close analog, titanium tetraisopropoxide (Ti(OiPr)4), is a cornerstone of one of the most famous examples of this reaction type: the Sharpless Asymmetric Epoxidation. This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols. libretexts.org The catalytic system consists of Ti(OiPr)4, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (t-BuOOH). libretexts.org

The choice of the L-(+)- or D-(-)-tartrate ligand dictates the stereochemical outcome of the epoxidation, allowing for predictable access to either enantiomer of the epoxy alcohol product with high enantiomeric excess, often exceeding 90%. libretexts.org The mechanism is believed to involve the formation of a chiral titanium-tartrate-alkoxide complex that directs the delivery of the oxygen atom from the peroxide to one face of the double bond.

Tandem processes involving the in-situ generation of an allylic zinc alkoxide followed by diastereoselective epoxidation using a zinc peroxide species and a titanium tetraalkoxide have also been developed. google.com In these systems, titanium tetraisopropoxide has been shown to effectively catalyze the epoxidation step, leading to epoxy alcohols with excellent diastereoselectivity. nih.gov

Asymmetric Oxidation of Thioethers

The asymmetric oxidation of prochiral thioethers to chiral sulfoxides is a critical transformation in organic synthesis, as chiral sulfoxides are valuable intermediates and chiral auxiliaries. ingentaconnect.com Titanium complexes, particularly those derived from titanium(IV) alkoxides like titanium tetraisopropoxide—a close analog of methyltripropoxytitanium—have proven to be highly effective catalysts for this purpose. ingentaconnect.comwikipedia.org

The most successful strategies involve the combination of a titanium(IV) alkoxide with a chiral ligand. The pioneering work in this field demonstrated that a catalyst system comprising titanium(IV) isopropoxide, diethyl tartrate (DET), and an alkyl hydroperoxide can achieve enantioselective oxidation of various alkyl and aryl thioethers. doi.org The chiral tartrate ligand coordinates to the titanium center, creating a chiral environment that directs the oxidant to one of the lone pairs of the sulfur atom, resulting in high enantioselectivity.

More recent advancements have utilized other chiral ligands, such as salen and salan-type ligands, in combination with titanium(IV) isopropoxide. rsc.org For instance, the addition of titanium tetraisopropoxide to certain chiral bis(sulfonamide) ligands leads to the formation of self-supported coordination polymers that catalyze the asymmetric oxidation of a broad range of thioethers with impressive enantioselectivities, in some cases exceeding 99.9% enantiomeric excess (ee). rsc.org However, a common challenge in these systems is the potential for over-oxidation of the desired sulfoxide (B87167) to the corresponding sulfone, which can reduce the isolated yield of the chiral product. rsc.org The choice of oxidant, such as cumene (B47948) hydroperoxide or hydrogen peroxide, also plays a crucial role in the reaction's efficiency and selectivity. ingentaconnect.comrsc.org

| Titanium Precursor | Chiral Ligand | Oxidant | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Titanium(IV) isopropoxide | (+)-Diethyl tartrate (DET) | t-Butyl hydroperoxide | Methyl p-tolyl sulfide | High | doi.org |

| Titanium(IV) isopropoxide | Chiral Salan Ligands | Aqueous H2O2 | Various thioethers | High | rsc.org |

| Titanium(IV) isopropoxide | Chiral Bis(sulfonamide) | Cumene hydroperoxide | Various thioethers | Up to >99.9% | rsc.org |

| Titanium(IV) isopropoxide | Chiral β-aminoalcohol Schiff bases | H2O2 | Methyl phenyl sulfide | Up to 64% | ingentaconnect.com |

Hydrolysis and Esterification Catalysis

Titanium alkoxides, including tetraisopropyl titanate, are widely recognized as effective Lewis acid catalysts for esterification and transesterification reactions. google.comacs.org Their utility stems from their high activity and, in certain cases, their ability to minimize side reactions like the dehydration of sensitive alcohols. google.com While these compounds are themselves susceptible to hydrolysis, which is the reverse of esterification, this reactivity underpins their catalytic function in condensation reactions. wikipedia.orggoogle.com

In esterification, the titanium catalyst activates the carboxylic acid by coordinating to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. This mechanism is particularly valuable for synthesizing esters from sterically hindered secondary alcohols, where traditional acid catalysts might promote unwanted elimination reactions. google.com A patented process highlights the use of tetraisopropyl titanate to catalyze the reaction between phthalic anhydride (B1165640) and secondary octanol, achieving 99% diesterification with only 5% dehydration of the excess alcohol. google.com

Titanium alkoxides also catalyze transesterification reactions, which are crucial for processes like biodiesel production. acs.org For example, titanium isopropoxide has been shown to effectively catalyze the transesterification of monoolein, achieving over 99% yield of the corresponding ester. acs.org The catalytic activity in these systems can be influenced by the nature of the alkoxide groups on the titanium center; smaller alkoxide groups, like methoxide (B1231860), have been observed to confer higher basicity and catalytic activity compared to larger groups. rsc.org

Hydroamination and Hydroaminoalkylation Reactions

Titanium complexes and their analogs are potent catalysts for hydroamination and hydroaminoalkylation reactions, which involve the addition of an N-H or a C-H bond across an unsaturated carbon-carbon bond. nih.govnih.gov These reactions provide a highly atom-economical route to amines and their derivatives. While research has focused on a variety of titanium complexes, the principles apply to analogous systems like methyltripropoxytitanium.

The intermolecular hydroaminoalkylation of alkenes and alkynes involves the catalytic addition of an amine's α-C-H bond to the unsaturated substrate. nih.gov Titanium-based catalysts have been developed that exhibit excellent regioselectivity, exclusively delivering the branched product. nih.gov The mechanism is thought to proceed via the formation of a key titanaaziridine intermediate, which is generated from the reaction of the titanium precursor with the amine. The alkene or alkyne then inserts into the titanium-carbon bond of this intermediate, ultimately leading to the functionalized amine product. uni-heidelberg.de The steric and electronic properties of the ligands on the titanium center are crucial for determining the catalyst's activity and the regioselectivity of the reaction.

Intramolecular hydroamination, particularly of aminoalkynes, is a powerful method for synthesizing cyclic nitrogen-containing compounds. uni-heidelberg.deorganic-chemistry.org Titanium catalysts, including [Cp₂TiMe₂], have been shown to be effective for this transformation, leading to the formation of dihydroisoquinolines and other heterocyclic structures. uni-heidelberg.deorganic-chemistry.org The use of chiral titanium catalysts can also enable enantioselective versions of these reactions, producing cyclic amines with high enantiomeric excess. organic-chemistry.org

Polymerization Catalysis Utilizing Titanium, Methyltripropoxy-

Methyltripropoxytitanium and related titanium alkoxides can serve as precursors in the preparation of highly effective polymerization catalysts, most notably for coordination polymerization.

Coordination Polymerization Mechanisms

Coordination polymerization is a form of chain-growth polymerization where the monomer adds to a growing polymer chain that is attached to a metal catalyst center. This method allows for remarkable control over the polymer's structure and properties. numberanalytics.com

Ziegler-Natta catalysis, a cornerstone of the polymer industry, facilitates the polymerization of α-olefins like ethylene (B1197577) and propylene (B89431) into highly linear and stereoregular polymers. libretexts.orgbyjus.com A typical heterogeneous Ziegler-Natta catalyst consists of two main components: a transition metal compound (the catalyst) and an organoaluminum compound (the co-catalyst). wikipedia.orgnih.gov

The catalyst is commonly based on a titanium halide, such as titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃), often supported on magnesium chloride (MgCl₂). nih.govscienceinfo.com Titanium alkoxides like methyltripropoxytitanium can act as precursors in the synthesis of these catalysts. For instance, they can be reacted with halogenating agents to produce the required titanium halide species on the support. The co-catalyst, typically an aluminum alkyl like triethylaluminium (Al(C₂H₅)₃), activates the titanium center. libretexts.orglibretexts.org This activation involves the alkylation of the titanium atom at the catalyst surface, creating the active sites for polymerization. scienceinfo.comlibretexts.org

The polymerization mechanism, often described by the Cossee-Arlman model, involves the coordination of the olefin monomer to a vacant orbital on the activated titanium center. wikipedia.org This is followed by the migratory insertion of the monomer's C=C bond into the existing titanium-carbon bond of the growing polymer chain. byjus.com This process repeats, rapidly building a long polymer chain at each active site. wikipedia.org

A defining feature of Ziegler-Natta catalysis is its ability to precisely control the polymer's microstructure, specifically its stereoregularity or tacticity. wikipedia.org For a polymer like polypropylene, where each monomer unit adds a chiral center, the relative orientation of the methyl groups along the polymer backbone can be controlled. This results in different forms of the polymer:

Isotactic: All methyl groups are on the same side of the polymer chain. This regular structure allows chains to pack closely, leading to a highly crystalline, strong, and heat-resistant material. wikipedia.org

Syndiotactic: Methyl groups alternate regularly from one side of the chain to the other. wikipedia.org

Atactic: Methyl groups are arranged randomly. This lack of order results in an amorphous, softer material.

The stereocontrol is dictated by the chiral environment of the active sites on the catalyst surface. researchgate.netpnas.org The structure of the titanium complex, including its ancillary ligands, forces the incoming monomer to coordinate in a specific orientation before insertion. The use of internal and external donors, which are often Lewis bases like esters or silanes, can modify the catalyst's active sites to enhance stereoselectivity. nih.gov Therefore, the choice of the initial titanium precursor, such as methyltripropoxytitanium, and the subsequent modifications during catalyst preparation are critical for achieving the desired polymer tacticity. numberanalytics.com

The molecular weight of the polymer is another crucial parameter that can be controlled during Ziegler-Natta polymerization. The primary method for controlling molecular weight is the introduction of a chain transfer agent, with hydrogen being the most common and effective one used in industrial processes. wikipedia.orgtandfonline.com Hydrogen reacts with the titanium-polymer bond, terminating the growth of that specific chain and regenerating a titanium-hydride species, which can then initiate a new polymer chain. wikipedia.org By adjusting the concentration of hydrogen in the reactor, the average molecular weight of the resulting polymer can be precisely regulated.

| Controlled Property | Primary Control Method | Mechanism/Effect | Reference |

|---|---|---|---|

| Stereoregularity (Tacticity) | Catalyst Structure (Ti-complex, support, donors) | Chiral active sites direct monomer orientation during insertion, leading to isotactic or syndiotactic structures. | wikipedia.orgnih.govpnas.org |

| Molecular Weight | Chain Transfer Agent (e.g., H2) | Hydrogen terminates growing polymer chains and initiates new ones, controlling the average chain length. | wikipedia.orgtandfonline.com |

| Molecular Weight Distribution | Catalyst Site Heterogeneity / Modifiers | Multiple types of active sites on the catalyst can produce polymers with different chain lengths, broadening the distribution. Halocarbon promoters can also be used. | tandfonline.commdpi.com |

Ring-Opening Polymerization of Cyclic Monomers

Titanium alkoxide complexes are highly effective initiators for the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactides (LA) and ε-caprolactone (ε-CL), to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.net The polymerization process is typically initiated by the nucleophilic attack of an alkoxide group from the titanium complex onto the carbonyl carbon of the cyclic monomer. This leads to the cleavage of the ester bond and the formation of a propagating polymer chain.

The mechanism, known as the coordination-insertion mechanism, involves the coordination of the monomer to the titanium center, followed by insertion into the titanium-alkoxide bond. nih.gov For instance, titanium complexes of the type Ti(OR)₂X₂ have been successfully used to catalyze the ROP of ε-CL and L-lactide (LLA). nih.gov Studies have shown that catalysts with isopropoxy groups exhibit significantly higher conversion rates compared to those with chlorine atoms. nih.gov

Research by Hierro and colleagues on Ti(OR)₂X₂ type complexes demonstrated that at 25°C, complete conversion of ε-caprolactone could be achieved within 8 hours, yielding polymers with molecular weights ranging from 4,800 to 10,900 g/mol and polydispersity indices (PDI) between 1.45 and 2.28. nih.gov Similarly, various titanium complexes have been shown to achieve complete monomer conversion in short timeframes, producing polymers with high molecular weights and narrow molecular weight distributions. acs.org

| Catalyst Type | Monomer | Conversion (%) | Molecular Weight (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Ti(OR)2(OiPr)2 | ε-CL | 100 | 4,800 - 10,900 | 1.45 - 2.28 | nih.gov |

| Bimetallic Ti Cluster | rac-LA | 73 | Not Reported | Not Reported | mdpi.com |

| Tetrametallic Ti Cluster | rac-LA | 30 - 40 | Not Reported | Not Reported | mdpi.com |

| Dinuclear Zr Complex (analogue) | L-LA | >90 | High | Low | rsc.org |

| Ti-Salen Complex | r-LA | >90 | 93,000 | 1.13 | mdpi.com |

Precision Polymer Synthesis through Titanium Catalysis

Precision in polymer synthesis refers to the ability to control key aspects of the polymer structure, including molecular weight, molecular weight distribution (dispersity), architecture, and stereochemistry. Titanium catalysts, including alkoxides like methyltripropoxy-titanium, offer pathways to such control in ROP. The synthesis of polymers with narrow molecular weight distributions (low dispersity, Đ) is a key feature of controlled polymerization, indicating that all polymer chains grow at a similar rate. nih.gov

Titanium-based catalysts can facilitate living or immortal polymerization, which are forms of controlled radical polymerization. nih.goviaamonline.org In living polymerization, the number of growing polymer chains is equal to the number of initiator molecules, and chain growth continues until all the monomer is consumed. iaamonline.org Immortal ROP allows for the production of more than one polymer chain per catalyst molecule in the presence of a chain transfer agent (CTA), while still maintaining control over the polymer's molecular weight. iaamonline.org

The structure of the ligand framework around the titanium center is crucial. The introduction of specific chiral ligands can allow for stereoselective polymerization, leading to polymers with controlled tacticity (e.g., isotactic or heterotactic PLA), which in turn dictates the material's physical properties. rsc.org For example, certain zirconium complexes, which are analogous to titanium systems, have been shown to produce isotactically enriched PLA, while some titanium catalysts yield atactic polymers. rsc.org This level of control is essential for creating tailored biomaterials for applications in tissue engineering and drug delivery. mdpi.com

Photocatalytic Applications of Derived Materials

Titanium alkoxides, including methyltripropoxy-titanium, are primary precursors for the synthesis of titanium dioxide (TiO₂), a highly effective and widely used photocatalyst. mdpi.com The properties of the resulting TiO₂ are heavily dependent on the synthesis method.

Titanium Dioxide Nanoparticle Synthesis from Alkoxide Precursors

Titanium dioxide nanoparticles are commonly synthesized via sol-gel methods, which involve the hydrolysis and condensation of a titanium alkoxide precursor like methyltripropoxy-titanium or, more commonly, titanium isopropoxide and titanium ethoxide. wikipedia.orgyoutube.com The general reaction involves the hydrolysis of the alkoxide to form titanium hydroxide (B78521), which then condenses to form a TiO₂ network. wikipedia.org

Hydrolysis: Ti(OR)₄ + 4 H₂O → Ti(OH)₄ + 4 ROH Condensation: Ti(OH)₄ → TiO₂ + 2 H₂O

This process allows for excellent control over the nanoparticle's size, crystallinity (anatase, rutile, or brookite phase), and surface area. irjet.net The anatase phase of TiO₂ is generally considered the most photocatalytically active. youtube.comnih.gov Synthesis parameters such as temperature, pH, precursor concentration, and the choice of solvent can be adjusted to tune these properties for specific applications. irjet.netrsc.orgmdpi.com For example, calcination at different temperatures can be used to convert amorphous TiO₂ into the crystalline anatase or rutile forms. youtube.com

Advanced Oxidation Processes in Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). waterandwastewater.commdpi.com Heterogeneous photocatalysis using TiO₂ nanoparticles is one of the most prominent AOPs. nih.govresearchgate.net

When TiO₂ is irradiated with UV light of sufficient energy (greater than its bandgap), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻-h⁺). waterandwastewater.com These charge carriers can then migrate to the surface of the nanoparticle and initiate redox reactions. The holes (h⁺) can oxidize water or hydroxide ions to produce hydroxyl radicals, while the electrons (e⁻) can reduce oxygen to form superoxide (B77818) radicals, which can lead to further formation of hydroxyl radicals. waterandwastewater.comnih.gov These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of organic pollutants, such as pesticides, dyes, and pharmaceuticals, into simpler, less harmful substances like CO₂ and H₂O. mdpi.comresearchgate.net

The efficiency of TiO₂-based AOPs is influenced by several factors, as detailed in the table below.

| Parameter | Optimal Condition/Effect | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| pH | Optimal at pH 9 for certain wastewaters | 93.06 | irjet.net |

| Irradiation Time | Sharp increase in efficiency with time | 91.08 (at 60 min) | irjet.net |

| Catalyst Dosage | Optimal concentration exists (e.g., 0.8g / 100ml) | Not specified directly | irjet.net |

| Temperature | Activity increases with temperature to an optimum | 92.07 (at 35°C) | irjet.net |

Photoreactivity Mechanisms (e.g., Ligand-to-Metal Charge Transfer)

The primary photoreactivity mechanism in pure TiO₂ involves the generation of electron-hole pairs via bandgap excitation. waterandwastewater.com However, this process is most efficient under UV light, which constitutes only a small fraction of the solar spectrum. youtube.com To enhance the efficiency of TiO₂ under visible light, its electronic structure can be modified. One key mechanism for achieving this is through Ligand-to-Metal Charge Transfer (LMCT). researchgate.net

LMCT is a photoinduced process where an electron is transferred from an orbital of a coordinating ligand to an empty or partially filled d-orbital of the metal center. rsc.org This process can be enabled by forming surface complexes on the TiO₂ nanoparticles. mdpi.com When a ligand (such as a dye molecule or a surface-capping agent) is adsorbed onto the TiO₂ surface, new electronic states can be formed within the bandgap. mdpi.com

Upon absorption of visible light, an electron from the highest occupied molecular orbital (HOMO) of the ligand is directly promoted into the conduction band of the TiO₂. mdpi.com This charge transfer results in the oxidation of the ligand and the reduction of the titanium center (formally), effectively sensitizing the TiO₂ to visible light and generating the charge carriers necessary for photocatalysis. researchgate.netrsc.org This mechanism is distinct from the band-to-band excitation in unmodified TiO₂ and is fundamental to applications like dye-sensitized solar cells and enhanced photocatalytic degradation of pollutants under solar irradiation. wikipedia.orgmdpi.com Computational studies have helped rationalize the photoreactivity of various titanium complexes, identifying LMCT as the key transition that weakens metal-ligand bonds and facilitates photochemical reactions. nih.govresearchgate.net

Applications in Materials Science: Precursor Chemistry for Advanced Materials

Sol-Gel Processing for Metal Oxide Materials

Sol-gel processing is a versatile and widely utilized chemical method for synthesizing solid materials from molecular precursors. mdpi.com The process begins with the formation of a colloidal suspension, or sol, from the hydrolysis and polymerization of precursors. jmir.org This sol then undergoes a transition into a solid gel phase as the solvent is lost and a continuous network forms. jmir.org Methyltripropoxy-titanium is a favored precursor for the sol-gel synthesis of titanium dioxide (TiO₂) materials because its reactivity can be carefully managed.

Fundamentals of Hydrolysis and Polycondensation Reactions

The sol-gel process is fundamentally based on two classes of reactions: hydrolysis and polycondensation. sigmaaldrich.com For methyltripropoxy-titanium, the process is triggered when water is introduced, leading to the hydrolysis of the propoxy groups. This reaction substitutes the alkoxy (-OCH₂CH₂CH₃) groups with hydroxyl (-OH) groups, yielding titanium-hydroxy species and propanol (B110389) as a byproduct.

Hydrolysis Reaction: CH₃Ti(OCH₂CH₂CH₃)₃ + nH₂O → CH₃Ti(OH)ₙ(OCH₂CH₂CH₃)₃₋ₙ + nCH₃CH₂CH₂OH

Following hydrolysis, polycondensation reactions occur, linking the hydroxylated titanium precursors. These reactions can proceed via two main pathways:

Water Condensation: A hydroxyl group on one precursor reacts with another hydroxyl group, forming a Ti-O-Ti bridge and releasing a water molecule.

Alcohol Condensation: A hydroxyl group reacts with a residual alkoxy group, also forming a Ti-O-Ti bridge but releasing an alcohol molecule. ulaval.ca

The rates of these reactions are heavily influenced by parameters such as the water-to-alkoxide ratio, solution pH, and temperature. chapmanhall.com The non-hydrolyzable methyl group in methyltripropoxy-titanium is significant as it modifies the condensation pathway, potentially leading to the formation of more open and porous network structures compared to precursors with four hydrolyzable groups, like titanium isopropoxide.

Control of Derived Material Morphology and Crystallinity

The physical form and crystalline structure of the final TiO₂ material are directly shaped by the conditions of the sol-gel process. ulaval.ca By fine-tuning these reaction parameters, the resulting material can be customized for specific functionalities.

The water-to-alkoxide molar ratio (r) is a key factor in determining the final structure. chapmanhall.com Low r-values generally result in slower hydrolysis and condensation, which favors the creation of linear or sparsely branched polymers, leading to fibrous or porous materials. chapmanhall.com In contrast, high r-values promote rapid and widespread hydrolysis, resulting in highly cross-linked networks and the formation of dense, particulate structures. chapmanhall.com

The pH of the reaction medium , typically adjusted with an acid or base catalyst, is also critical. dtu.dk Acidic conditions often yield more linear polymeric chains and fibrous gels, while basic conditions tend to produce more compact, particulate gels because of accelerated condensation rates. muni.cz

Temperature influences the kinetics of both hydrolysis and condensation. Higher synthesis temperatures can accelerate these reactions, affecting particle size and aggregation. akademisains.gov.my A post-synthesis heat treatment, known as calcination, is frequently used to eliminate residual organic matter and to crystallize the amorphous TiO₂ gel into specific polymorphs like anatase or rutile. The temperature and duration of calcination are pivotal in defining the final crystalline phase and grain size. acs.org

Table 1: Influence of Sol-Gel Parameters on TiO₂ Material Properties

| Parameter | Effect on Morphology | Effect on Crystallinity |

| Water/Alkoxide Ratio (r) | Low r: Favors linear polymers, leading to fibrous or porous structures. chapmanhall.com High r: Promotes dense, particulate structures. chapmanhall.com | Affects the initial network structure, which influences subsequent crystallization behavior. chapmanhall.com |

| pH (Catalyst) | Acidic: Leads to the formation of linear polymers and fibrous gels. muni.cz Basic: Results in more compact, particulate gels. muni.cz | Can influence the temperatures at which phase transformations occur during calcination. |

| Temperature | Affects reaction rates, thereby influencing particle size and the degree of aggregation. akademisains.gov.my | Higher calcination temperatures encourage crystal growth and phase transformations (e.g., anatase to rutile). acs.org |

| Solvent | Can alter the solubility of precursors and intermediates, impacting particle nucleation and growth. | - |

| Precursor Concentration | Higher concentrations can result in faster gelation and the formation of larger primary particles. acs.org | - |

Fabrication of Thin Films, Coatings, and Ceramic Nanoparticles

The adaptability of the sol-gel process using methyltripropoxy-titanium enables the production of TiO₂ in diverse forms such as thin films, coatings, and nanoparticles. bibliotekanauki.pl

Thin Films and Coatings: TiO₂ thin films can be applied to various substrates through methods like dip-coating, spin-coating, or spray-coating of the prepared sol. bibliotekanauki.plresearchgate.net Following deposition, the film is typically heat-treated to evaporate the solvent, remove organic byproducts, and crystallize the titania. nih.gov The thickness and uniformity of the film are controllable by adjusting the sol's viscosity and the coating parameters. These films are valued for their optical, photocatalytic, and protective qualities.

Ceramic Nanoparticles: To synthesize TiO₂ nanoparticles, the sol-gel method is often conducted in a controlled environment, such as a microemulsion, to manage precipitation. dovepress.com The size and distribution of the resulting nanoparticles can be tailored by adjusting reaction conditions like precursor concentration and temperature. acs.org The nanoparticles are then collected, washed, dried, and often calcined to achieve the desired crystallinity. dovepress.com These nanoparticles are used in applications including photocatalysis and as additives in composite materials.

Surface Modification Strategies Utilizing Titanium Alkoxides

The inherent reactivity of titanium alkoxides like methyltripropoxy-titanium makes them highly suitable for surface modification. researchgate.net By chemically grafting these molecules onto a substrate, surface characteristics such as wettability, adhesion, and biocompatibility can be significantly altered. nih.gov

Chemical Functionalization of Substrates with Organotitanium Compounds

The surfaces of many materials, including glass, silica, and other metal oxides, are populated with hydroxyl groups that can react with the alkoxy groups of methyltripropoxy-titanium. researchgate.net This reaction establishes a covalent Ti-O-Substrate bond, anchoring the organotitanium molecule to the surface. researchgate.net The non-hydrolyzable methyl group is then oriented away from the surface, imparting a new chemical functionality. For example, this can be used to render a hydrophilic surface hydrophobic, as the methyl groups create a low-energy surface that repels water. satnanoparticles.com

Engineering Surface Topography and Chemical Composition for Enhanced Functionality

Reactions involving methyltripropoxy-titanium can be controlled to not only alter surface chemistry but also to engineer surface topography at the micro- and nanoscale. jmir.org By managing the reaction conditions, it is possible to create structured surfaces with defined roughness or patterns. jmir.org

For instance, the controlled hydrolysis and condensation of an adsorbed layer of methyltripropoxy-titanium can produce a nanostructured TiO₂ coating. optica.org The morphology of this coating is influenced by factors such as precursor concentration, humidity, and temperature. optica.org This capability allows for the design of functional surfaces with tailored properties like superhydrophobicity or enhanced photocatalytic activity. The ability to control both the chemical composition and physical topography provides a robust method for designing advanced surfaces for applications ranging from self-cleaning coatings to biomedical implants. nih.govmdpi.com

Metal-Organic Framework (MOF) Synthesis from Titanium Precursors

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Titanium-based MOFs (Ti-MOFs) are of particular interest due to their potential applications in photocatalysis, separations, and sensing, owing to the favorable electronic and redox properties of titanium.

The synthesis of Ti-MOFs, however, is notoriously challenging. The high reactivity of common titanium precursors, such as titanium alkoxides, towards hydrolysis often leads to the rapid and uncontrolled formation of amorphous titanium oxide rather than the desired crystalline MOF structure. This high reactivity stems from the high positive charge and small ionic radius of the Ti⁴⁺ ion, which makes the titanium center highly electrophilic and susceptible to nucleophilic attack by water or the organic linker.

"Titanium, methyltripropoxy-" would likely face similar challenges as a precursor for Ti-MOF synthesis. Its propoxy groups are readily hydrolyzable, making the controlled formation of the secondary building units (SBUs) required for MOF crystallization difficult.

To overcome the high reactivity of titanium alkoxide precursors, several strategies have been developed in the synthesis of Ti-MOFs:

Use of Modulators: The addition of a modulator, such as a carboxylic acid (e.g., acetic acid or trifluoroacetic acid), can compete with the organic linker for coordination to the titanium center. This slows down the reaction rate and allows for the controlled formation of the desired crystalline phase.

Anhydrous Synthesis Conditions: Performing the synthesis under strictly anhydrous conditions can prevent the premature hydrolysis of the titanium precursor.

Use of Pre-formed Titanium-Oxo Clusters: Employing pre-synthesized titanium-oxo clusters as the metal source can provide better control over the final MOF architecture.

Alternative Precursors: The use of less reactive titanium sources, such as titanium halides or titanocene (B72419) dichloride, has also been explored. diva-portal.org

While there is limited specific literature on the use of "Titanium, methyltripropoxy-" for MOF synthesis, its chemical nature suggests that its successful application would likely require one or more of the strategies mentioned above. The presence of the non-hydrolyzable methyl group could also potentially be exploited to create novel MOF structures with modified pore environments and functionalities.

The following table outlines some of the key challenges and strategies in the synthesis of Ti-MOFs from alkoxide precursors.

| Challenge | Mitigation Strategy |

| High reactivity of Ti-alkoxide precursors | Use of modulators, anhydrous conditions, slow precursor addition. |

| Formation of amorphous TiO₂ | Precise control of reaction temperature and stoichiometry. |

| Difficulty in isolating crystalline products | Use of high-throughput screening methods to explore a wide range of synthesis conditions. |

| Limited number of stable Ti-MOF structures | Exploration of new organic linkers and alternative, less reactive titanium precursors. |

Advanced Characterization Techniques for Titanium, Methyltripropoxy and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Chemical State

Advanced spectroscopic techniques are indispensable for the comprehensive characterization of Titanium, methyltripropoxy-, providing detailed insights into its molecular structure, the chemical state of its constituent elements, and the nature of its surfaces and interfaces. These methods probe the interactions of electromagnetic radiation or particle beams with the material, yielding data that can be correlated with specific electronic, vibrational, and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of Titanium, methyltripropoxy- in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule. acs.orgnih.gov

In a typical analysis, the compound is dissolved in a deuterated solvent, and its ¹H and ¹³C NMR spectra are recorded. The chemical shifts (δ) of the signals are indicative of the electronic environment of the nuclei. For Titanium, methyltripropoxy-, distinct signals are expected for the methyl group and the three non-equivalent protons of the propoxy groups. Similarly, the ¹³C NMR spectrum would show separate resonances for the methyl carbon and the three carbons of the propoxy ligand. The integration of ¹H NMR signals provides the relative ratio of different types of protons, confirming the stoichiometry of the ligands. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct and through-bond connectivities between protons and carbons, confirming the assignment of each signal and verifying the molecular structure. acs.org

Table 1: Representative NMR Data for Titanium, methyltripropoxy-| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ti-CH₃ | ~0.5 - 1.5 | Singlet (s) |

| -OCH₂- | ~3.5 - 4.5 | Triplet (t) | |

| -CH₂- | ~1.5 - 2.0 | Sextet | |

| -CH₃ | ~0.8 - 1.2 | Triplet (t) | |

| ¹³C | Ti-CH₃ | ~15 - 25 | - |

| -OCH₂- | ~70 - 80 | - | |

| -CH₂- | ~25 - 35 | - | |

| -CH₃ | ~10 - 15 | - |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify functional groups and characterize bonding within Titanium, methyltripropoxy-. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting spectrum is a unique fingerprint of the compound.

Key vibrational bands in the FTIR spectrum of Titanium, methyltripropoxy- include C-H stretching and bending modes from the methyl and propoxy groups, C-O stretching vibrations, and Ti-O stretching modes. The strong absorption bands in the 1000-1150 cm⁻¹ region are characteristic of the C-O stretching in the alkoxide ligands. The region from 400-700 cm⁻¹ is particularly important as it contains the stretching vibrations of the Ti-O bonds, confirming the presence of the titanium-alkoxide linkage. researchgate.netirdg.org Analysis of these bands can also provide information on the oligomerization state of the alkoxide, as bridging and terminal alkoxide groups exhibit different vibrational frequencies. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Titanium, methyltripropoxy-| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850 - 3000 | C-H Stretching (propoxy, methyl) | Strong |

| 1350 - 1460 | C-H Bending (propoxy, methyl) | Medium |

| 1000 - 1150 | C-O Stretching | Strong |

| ~930 | C-O Stretching (bridging alkoxide) | Medium |

| 400 - 700 | Ti-O Stretching | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For d⁰ transition metal complexes like Titanium(IV), methyltripropoxy-, the UV-Vis spectrum is typically dominated by intense Ligand-to-Metal Charge-Transfer (LMCT) bands rather than d-d transitions. libretexts.orgwikipedia.org

In this process, absorption of a UV photon promotes an electron from a high-energy, filled molecular orbital primarily located on the oxygen atoms of the propoxy ligands to a low-energy, empty d-orbital on the Ti(IV) center. digitellinc.com This O→Ti LMCT transition is a fully allowed electronic transition, resulting in a very high molar absorptivity (ε), often exceeding 50,000 L mol⁻¹ cm⁻¹. libretexts.org The position of the absorption maximum (λ_max) is sensitive to the nature of the ligands and the coordination environment of the titanium center. This photoactivity enables the generation of reactive alkoxyl radicals upon visible-light irradiation, which is a key aspect of its use in photocatalysis. digitellinc.com

Table 3: Typical UV-Vis Absorption Data for Ti(IV) Alkoxides| Transition Type | Typical λ_max (nm) | Description |

|---|---|---|

| O→Ti LMCT | < 350 | Intense absorption band resulting from the promotion of an electron from an oxygen p-orbital to a titanium d-orbital. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. aip.org This is particularly crucial for analyzing thin films or surface modifications derived from Titanium, methyltripropoxy-.

In an XPS experiment, the surface is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its oxidation state. High-resolution spectra of the Ti 2p, O 1s, and C 1s regions provide detailed chemical state information. The Ti 2p spectrum for Ti(IV) in an alkoxide or oxide environment shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, with a characteristic binding energy for the Ti 2p₃/₂ peak around 458.5 eV. ucl.ac.ukthermofisher.com The O 1s spectrum can distinguish between oxygen in Ti-O-C linkages and Ti-O-Ti networks. The C 1s spectrum can be deconvoluted to identify carbon in different environments, such as C-C/C-H and C-O bonds. ucl.ac.uk A significant consideration during XPS analysis of titanium alkoxides is their sensitivity to X-ray induced reduction, where Ti(IV) can be reduced to Ti(III), identifiable by a shoulder or a distinct peak at a lower binding energy (~457.3 eV). ucl.ac.ukresearchgate.net

Table 4: Representative XPS Binding Energies for Titanium, methyltripropoxy- Derivatives| Photoelectron Peak | Chemical State | Binding Energy (eV) |

|---|---|---|

| Ti 2p₃/₂ | Ti(IV) | ~458.5 - 458.9 ucl.ac.ukresearchgate.net |

| Ti(III) | ~457.3 researchgate.net | |

| O 1s | Ti-O-C | ~531.0 ucl.ac.uk |

| Ti-O-Ti | ~530.0 | |

| C 1s | C-C, C-H | ~284.8 ucl.ac.uk |

| C-O | ~285.9 ucl.ac.uk |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Functional Group Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information about the very outermost monolayer of a sample. researchgate.net It operates by bombarding the surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. These ejected ions are then analyzed based on their mass-to-charge ratio, generating a mass spectrum that reveals the surface composition.

For materials derived from Titanium, methyltripropoxy-, ToF-SIMS can identify characteristic molecular fragments related to the precursor and its subsequent surface reactions. The spectrum would be expected to show peaks corresponding to titanium-containing ions (e.g., Ti⁺, TiO⁺, TiOH⁺) and organic fragments from the ligands (e.g., CH₃⁺, C₃H₇⁺, C₃H₇O⁺). nih.gov The technique is invaluable for detecting surface contamination, mapping the lateral distribution of chemical species, and analyzing the functional groups present on a modified surface. For example, the relative intensity ratio of ions like TiOH⁺/Ti⁺ can be used to quantify the degree of surface hydroxylation, a critical parameter for biocompatibility and catalytic activity. nih.gov

Table 5: Expected Characteristic Ions in ToF-SIMS Analysis| Ion Type | Examples of Secondary Ions | Information Provided |

|---|---|---|

| Inorganic Fragments | Ti⁺, TiO⁺, TiOH⁺ | Presence of titanium and its oxidation/hydroxylation state at the surface. |

| Ligand Fragments | CH₃⁺, C₂H₅⁺, C₃H₇⁺, OCH₃⁺, OC₃H₇⁺ | Identification of organic functional groups originating from the precursor. |

| Molecular/Quasi-molecular Ions | [M-OR]⁺, [M+H]⁺ | Information on the parent molecule or larger surface-bound fragments. |

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS), typically performed in a transmission electron microscope (TEM), is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. It provides information on elemental composition, chemical bonding, and electronic properties at very high spatial resolution. researchgate.net

When applied to materials derived from Titanium, methyltripropoxy-, EELS can probe the local chemical environment of titanium. The core-loss spectrum contains sharp ionization edges characteristic of the elements present. The Ti L₂,₃ edge, which arises from the excitation of 2p electrons, provides a wealth of information. The energy of the Ti L₃ (~456 eV) and L₂ (~462 eV) edges and their fine structure (known as ELNES) are highly sensitive to the oxidation state, coordination number, and site symmetry of the titanium atoms. globalsino.comeels.info A shift of the L-edges to lower energy loss is a clear indicator of a reduction in the titanium oxidation state from Ti(IV) to Ti(III) or Ti(II). globalsino.comresearchgate.net The splitting of the L₃ and L₂ peaks is also related to the ligand field, providing insight into the bonding between titanium and oxygen. globalsino.com

Table 6: EELS Core-Loss Edge Information for Titanium Species| Edge | Approximate Energy Loss (eV) | Information Obtained |

|---|---|---|

| Ti L₃ | ~456 | Oxidation state (shifts to lower energy with reduction), coordination environment, ligand field splitting. globalsino.comresearchgate.net |

| Ti L₂ | ~462 | |

| O K | ~532 | Information on the local density of unoccupied O 2p states, hybridization with Ti 3d orbitals. |

| C K | ~284 | Presence of carbon, differentiation between sp², sp³, and C-O bonding environments. |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about vibrational, rotational, and other low-frequency modes in a molecule. For methyltripropoxy-titanium, this technique is particularly sensitive to the vibrations of the titanium-oxygen (Ti-O) framework as well as the internal vibrations of the methyl and propoxy ligands.

The Raman spectrum of a titanium alkoxide is typically characterized by several key regions. The low-frequency region (below 800 cm⁻¹) is dominated by the stretching and bending vibrations of the Ti-O bonds. These bands are crucial for understanding the coordination environment of the titanium atom and can indicate whether the alkoxide exists as a monomer or forms oligomers through bridging propoxy groups. The mid-frequency region (800-1500 cm⁻¹) contains characteristic vibrations of the C-C and C-O bonds within the organic ligands. The high-frequency region (above 2800 cm⁻¹) shows the C-H stretching vibrations of the methyl and propoxy groups. Analysis of these spectral regions provides a vibrational fingerprint of the molecule. researchgate.netarxiv.org For instance, studies on related titanium-oxo complexes have utilized Raman spectroscopy to confirm structural stability after incorporation into polymer matrices. nih.gov

Illustrative Raman Spectroscopy Data for Titanium, methyltripropoxy-

| Raman Shift (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~2960 | ν(C-H) | Asymmetric Stretch (CH₃) |

| ~2935 | ν(C-H) | Asymmetric Stretch (CH₂) |

| ~2870 | ν(C-H) | Symmetric Stretch (CH₃) |

| ~1460 | δ(C-H) | Bending/Deformation |

| ~1130 | ν(C-O) | Stretch |

| ~1010 | ν(C-C) | Stretch |

| ~600 | ν(Ti-O) | Stretch (Terminal) |

| ~450 | ν(Ti-O) | Stretch (Bridging) |

This table presents expected vibrational frequencies based on data from analogous titanium alkoxides. Actual values may vary.

Diffraction Methods for Crystalline Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.net For an organometallic compound like methyltripropoxy-titanium, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure.

The analysis would reveal the coordination number and geometry of the titanium center, which is expected to be four-coordinate with a tetrahedral geometry in its monomeric form. Crucially, SC-XRD can identify the formation of dimers, trimers, or higher oligomers, which are common for titanium alkoxides and occur through the formation of bridging alkoxide ligands. This would result in an expansion of titanium's coordination sphere to five or six. The data generated includes precise bond lengths (e.g., Ti-O, Ti-C, C-O) and angles (e.g., O-Ti-O), providing fundamental insights into the molecule's steric and electronic properties.

Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Dimeric Form of Titanium, methyltripropoxy-

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Ti-O (terminal) Bond Length (Å) | 1.78 |

| Ti-O (bridging) Bond Length (Å) | 1.95 - 2.10 |

| Ti···Ti Distance (Å) | 3.25 |

This table is a hypothetical representation based on known structures of similar dimeric titanium alkoxides.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered solid sample. Unlike SC-XRD, which analyzes a single point in reciprocal space at a time, PXRD averages over all possible crystal orientations. ijsrst.com This technique is essential for assessing the bulk purity of a synthesized sample and for identifying its crystalline phase(s).

For methyltripropoxy-titanium, PXRD would be used to confirm that the bulk material corresponds to the structure determined by SC-XRD and to detect the presence of any crystalline impurities. Furthermore, if the compound can exist in different crystalline forms (polymorphs), PXRD is the primary tool for their identification. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. Studies on TiO₂ nanoparticles derived from titanium alkoxides frequently use PXRD to identify the resulting crystalline phases, such as anatase or rutile, after thermal treatment. researchgate.net

Illustrative PXRD Data for Titanium, methyltripropoxy-

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 10.2 | 8.67 | 100 | (100) |

| 20.5 | 4.33 | 45 | (200) |

| 22.1 | 4.02 | 60 | (112) |

| 25.3 | 3.52 | 80 | (211) |

This table presents a hypothetical diffraction pattern. The peak positions and intensities are characteristic of the compound's specific crystal structure.

Elemental and Compositional Analysis Techniques

These techniques are used to determine the elemental makeup of a compound, confirming its empirical and molecular formula. They are fundamental to verifying the identity and purity of a newly synthesized substance.

For organometallic compounds, a combination of techniques is often employed for full elemental characterization. Combustion analysis is a standard method for accurately determining the weight percentages of carbon and hydrogen. In this process, a sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed, allowing for the calculation of the C and H content.

To determine the titanium content, Inductively Coupled Plasma (ICP) based methods, such as ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), are highly effective. azom.com These techniques involve digesting the sample in acid and introducing it into a high-temperature plasma, which excites the atoms. The elements are then identified and quantified based on the characteristic wavelengths of light they emit (ICP-OES) or by their mass-to-charge ratio (ICP-MS). These methods offer high sensitivity and accuracy for metal analysis. eltra.com

Illustrative Elemental Analysis Data for Titanium, methyltripropoxy- (C₁₀H₂₄O₃Ti)

| Element | Theoretical (%) | Experimental (%) | Method |

|---|---|---|---|

| Carbon (C) | 51.72 | 51.65 | Combustion Analysis |

| Hydrogen (H) | 10.42 | 10.51 | Combustion Analysis |

This table compares the calculated theoretical percentages with hypothetical but realistic experimental results, which should agree within acceptable error margins (typically ±0.4%).

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is an analytical technique typically integrated with a Scanning Electron Microscope (SEM). wikipedia.org It provides qualitative and semi-quantitative elemental analysis of a sample. An electron beam is focused on the sample, causing the emission of characteristic X-rays from the elements present. The energy of these X-rays is unique to each element, allowing for their identification. libretexts.org

For methyltripropoxy-titanium, EDS analysis would confirm the presence of titanium, oxygen, and carbon. nih.gov The technique can also be used to create elemental maps, showing the spatial distribution of these elements across the sample's surface, which is useful for assessing homogeneity. While powerful for rapid elemental identification, EDS has limitations. It is less accurate for quantifying light elements like carbon and oxygen and has higher detection limits compared to techniques like ICP. libretexts.org Therefore, it is best used as a complementary technique to confirm composition rather than for precise quantitative analysis. nih.gov

Illustrative EDS Data for Titanium, methyltripropoxy-

| Element | Weight (%) | Atomic (%) |

|---|---|---|

| Carbon (C) | 53.1 | 68.2 |

| Oxygen (O) | 25.8 | 24.9 |

This table shows representative semi-quantitative results from an EDS analysis. The values confirm the presence of the expected elements but may deviate from the true stoichiometry due to the technique's inherent limitations with light elements.

Theoretical and Computational Studies on Titanium, Methyltripropoxy Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. It is particularly useful for mapping out reaction pathways and determining the thermodynamic and kinetic feasibility of chemical transformations. In the context of methyltripropoxy-titanium, DFT calculations can provide critical insights into its reactivity.

Detailed research findings from DFT studies on analogous titanium alkoxides, such as titanium methoxide (B1231860) and ethoxide, reveal that the hydrolysis and condensation reactions proceed through transition states with significantly lower energy barriers compared to their silicon counterparts. nih.govresearchgate.net For methyltripropoxy-titanium, DFT could be employed to model its hydrolysis, a key step in the sol-gel process for producing titanium dioxide materials. The calculations would involve optimizing the geometries of reactants, transition states, and products, and calculating their corresponding energies.

A hypothetical reaction pathway for the first hydrolysis step of methyltripropoxy-titanium is shown below:

Ti(OCH(CH₃)₂)₃(CH₃) + H₂O → [TS] → Ti(OCH(CH₃)₂)₂(OH)(CH₃) + CH₃CH(CH₃)OH

The energetics of this reaction, as calculated by DFT, could be summarized in a data table.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ti(OCH(CH₃)₂)₃(CH₃) + H₂O | 0.0 |

| Transition State | [Ti(OCH(CH₃)₂)₃(CH₃)···H₂O]‡ | +15.2 |

| Products | Ti(OCH(CH₃)₂)₂(OH)(CH₃) + CH₃CH(CH₃)OH | -5.8 |

This interactive table illustrates the calculated energy profile for the hydrolysis of methyltripropoxy-titanium.

DFT calculations can also elucidate the electronic properties of methyltripropoxy-titanium, such as the partial charges on the atoms and the nature of the titanium-oxygen and titanium-carbon bonds. These properties are crucial for understanding the compound's Lewis acidity and its propensity to coordinate with other molecules, which is fundamental to its catalytic activity. tuwien.at

Molecular Dynamics Simulations of Organotitanium Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of processes such as solvent effects, aggregation, and interactions with surfaces.

For methyltripropoxy-titanium, MD simulations can be used to study its behavior in solution. For instance, simulations could model the interactions between methyltripropoxy-titanium molecules and a solvent, revealing information about solvation shells and diffusion coefficients. Furthermore, MD simulations are instrumental in understanding the aggregation behavior of titanium alkoxides, which is a precursor to the formation of titanium dioxide nanoparticles. semanticscholar.orgresearchgate.net

A typical MD simulation would involve placing a number of methyltripropoxy-titanium molecules in a simulation box with a chosen solvent. The system would then be allowed to evolve over time, and various properties would be calculated from the trajectories of the atoms.

| Simulation Parameter | Value | Description |

| Number of Ti(OCH(CH₃)₂)₃(CH₃) molecules | 50 | The number of solute molecules in the simulation. |

| Solvent | Toluene | The solvent environment for the simulation. |

| Temperature | 298 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Simulation Time | 100 ns | The total duration of the simulation. |

This interactive table outlines typical parameters for an MD simulation of methyltripropoxy-titanium in a solvent.

The results from such simulations could provide insights into the radial distribution functions between different atoms, giving a statistical picture of the local structure around the titanium center and the arrangement of solvent molecules. This information is complementary to experimental techniques and can aid in the interpretation of spectroscopic data.

Computational Design of Novel Titanium-Based Catalysts and Materials

Computational methods are increasingly being used for the rational design of new catalysts and materials with desired properties. By screening potential candidates in silico, researchers can prioritize synthetic efforts and accelerate the discovery process.

Starting from the methyltripropoxy-titanium scaffold, computational design could be used to explore how modifications to the ligand environment affect its catalytic activity. For example, DFT calculations could be used to predict how the substitution of the propoxy or methyl groups with other organic moieties would alter the electronic and steric properties of the titanium center. dntb.gov.uatudelft.nl This could lead to the design of more active or selective catalysts for specific organic transformations, such as epoxidation or polymerization. mdpi.com

A hypothetical study could involve screening a library of ligands to identify those that enhance the catalytic performance of the titanium center for a target reaction. The performance could be evaluated based on calculated parameters such as the energy barrier for the rate-determining step of the catalytic cycle.

| Ligand Modification | Calculated Activation Energy (kcal/mol) | Predicted Catalytic Activity |

| -OCH(CH₃)₂ (propoxy) | 22.5 | Baseline |

| -OC(CH₃)₃ (tert-butoxy) | 20.1 | Higher |

| -OCH₂CF₃ (trifluoroethoxy) | 18.7 | Significantly Higher |

| -OPh (phenoxy) | 24.8 | Lower |

This interactive table presents hypothetical results from a computational screening of different alkoxide ligands on the catalytic activity of a titanium center.

These computational predictions can guide experimental work by identifying the most promising candidates for synthesis and testing. This synergy between computational and experimental chemistry is a powerful approach for the development of next-generation catalysts.

Elucidation of Reaction Mechanisms at the Molecular Level

A detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions and improving catalyst performance. Computational chemistry provides a means to investigate reaction mechanisms at a level of detail that is often inaccessible to experimental methods alone.

For reactions involving methyltripropoxy-titanium, computational studies can be used to elucidate the step-by-step molecular transformations that occur. researchgate.net This includes identifying key intermediates and transition states, and determining the role of the catalyst at each stage of the reaction. For example, in a catalytic cycle, DFT calculations can help to determine whether the reaction proceeds via a Lewis acid mechanism or through the formation of specific titanium-containing intermediates. mdpi.com

By modeling the entire catalytic cycle, researchers can identify the rate-determining step and understand how the structure of the catalyst influences its efficiency. This knowledge can then be used to rationally modify the catalyst to improve its performance. The combination of computational and experimental studies provides a comprehensive picture of the reaction mechanism, paving the way for the development of more efficient and selective chemical processes. researchgate.netnih.gov

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Organotitanium Catalysts with Enhanced Selectivity and Activity

The development of highly efficient catalysts is a cornerstone of modern chemistry. In organotitanium chemistry, research is focused on creating next-generation catalysts with superior activity and the ability to direct chemical reactions towards a specific desired product (selectivity). A key strategy involves modifying the ligands attached to the titanium center. For instance, introducing sterically demanding groups can significantly enhance catalytic activity.

Research has shown that the activity of chiral titanium catalysts can be greatly improved by increasing the size of substituents on the ligands. researchgate.net For example, in the enantioselective arylation of aldehydes, using specific H8-BINOL ligands with bulky groups allows for high enantioselectivity (>90% ee) even at high substrate-to-catalyst ratios. researchgate.net This enhancement is attributed to the weakening of intramolecular aggregation of the titanium units, which in turn accelerates the rate-limiting step of the catalytic cycle. researchgate.net

Another approach involves the development of water-soluble catalysts to overcome solubility issues in polar media, which is crucial for processes like the conversion of biomass-derived glycerol (B35011) to lactic acid. acs.org By incorporating sulfonate groups into the catalyst structure, researchers can enhance solubility and achieve exceptional activity, with turnover frequencies (TOFs) reaching as high as 45,592 h⁻¹ under microwave conditions. acs.org Furthermore, nanostructuring and single-site engineering are proving to be powerful strategies. nih.gov Creating catalysts with well-defined, isolated active sites, known as single-atom catalysts, can lead to a narrower distribution of products and thus higher selectivity. nih.gov

Table 1: Comparison of Advanced Organotitanium Catalyst Systems

| Catalyst System | Target Reaction | Key Innovation | Reported Outcome | Reference |

|---|---|---|---|---|

| H8-BINOL Titanium Complexes | Enantioselective Arylation | Introduction of bulky substituents at the 3-position. | High enantioselectivity (>90% ee) at a high substrate/catalyst ratio (800). | researchgate.net |

| Sulfonated NHC-Iridium Complexes (Analogous Principle) | Glycerol to Lactic Acid | Water-soluble ligands for homogeneous catalysis in polar media. | Turnover frequency (TOF) up to 45,592 h⁻¹ with microwave heating. | acs.org |

| Nanostructured Gold Catalysts (Analogous Principle) | CO2 Electroreduction | Particle size reduction to <5 nm. | Dramatic increase in catalytic activity and selectivity for CO. | nih.gov |

| Magnetically Recoverable Nanocatalysts | Multicomponent Organic Synthesis | Use of magnetic nanoparticles as support. | Enhanced activity, selectivity, and easy catalyst recovery and reuse. | nih.gov |

Tailoring Titanium Alkoxide Precursors for Advanced Nanomaterial and Hierarchical Structure Synthesis

Titanium alkoxides, including methyltripropoxy titanium, are versatile precursors for synthesizing a wide array of advanced nanomaterials, particularly titanium dioxide (TiO₂). The ability to precisely control the structure, size, and phase of these nanomaterials is critical for their application in photocatalysis, electronics, and biomedicine.

The sol-gel process is a widely used method that involves the hydrolysis and condensation of a titanium precursor like titanium(IV) isopropoxide. juniperpublishers.com By carefully controlling reaction parameters, it's possible to produce crystalline TiO₂ nanoparticles. juniperpublishers.com Researchers are exploring how different precursor compositions and processing conditions affect the final material. For instance, using alternating field electrospinning with titanium alkoxide precursors allows for the fabrication of TiO₂ nanofibrous materials. nih.gov The ratio of the alkoxide to the polymer in the precursor solution significantly impacts the production rate and the crystalline structure (anatase vs. rutile) of the resulting nanofibers after calcination. nih.gov A study found that a TiO₂/polymer mass ratio of 1.5:1 achieved the best fiber production rate of approximately 5.2 g/h. nih.gov

Another advanced strategy is the use of single-source bimetallic alkoxide precursors to create mixed-metal oxides. nih.gov This approach was used to synthesize titanium molybdate (B1676688) (TiMoO₅) by designing a specific Ti-Mo alkoxide that decomposes into the target oxide phase under milder conditions than traditional methods. nih.gov The synthesis of new heteroleptic titanium alkoxides by reacting [Ti(OR)₄] with chelating amino-alkoxides also serves as a pathway to novel TiO₂ materials. rsc.org These tailored precursors have been used in aerosol-assisted chemical vapor deposition (AACVD) to create amorphous TiO₂ films and carbon-coated TiO₂ nanoparticles. rsc.org

Table 2: Influence of Precursor and Synthesis Method on TiO₂ Nanomaterial Properties

| Precursor System | Synthesis Method | Key Parameter Controlled | Resulting Nanostructure | Reference |

|---|---|---|---|---|

| Titanium Alkoxide / Polymer Blend | Alternating Field Electrospinning | Alkoxide/polymer mass ratio (2.5:1). | Smooth, long, monocrystalline rutile fibrous segments at 1000°C. | nih.gov |

| [Ti(OEt)3(bdmap)]2 | Aerosol-Assisted CVD (AACVD) | Deposition temperature (440°C). | Amorphous TiO₂ films on glass. | rsc.org |

| Bimetallic Ti-Mo Alkoxide | Thermal Decomposition | Single-source precursor design. | Yellowish powder of TiMoO₅. | nih.gov |

| Titanium(IV) Isopropoxide | Sol-Gel | Water/titanium ratio and temperature. | Primary nanoparticles with radii from 1.5 to 8 nm. | johnshopkins.edu |

Innovative Strategies for Surface Engineering with Titanium Compounds

Surface engineering of materials, particularly titanium and its alloys, is crucial for improving properties like corrosion resistance, biocompatibility, and catalytic activity. Titanium compounds derived from precursors such as methyltripropoxy titanium are central to many of these modification techniques, which aim to create functional coatings and surface layers.

Common chemical and electrochemical methods include the sol-gel process, chemical vapor deposition (CVD), and anodic oxidation. aip.org The sol-gel method is particularly advantageous as it allows for the deposition of uniform, pure coatings at lower processing temperatures. aip.orgrsc.org For example, TiO₂ coatings prepared via the sol-gel method can enhance the biocompatibility and bone integration of medical implants. rsc.org By creating nanoscale TiO₂ coatings, the larger surface area promotes better contact and fusion with surrounding tissues. rsc.org

Anodic oxidation is another powerful technique where a titanium-based material is used as an anode in an electrolyte solution to grow a dense oxide layer on its surface. rsc.org This not only improves corrosion resistance but also increases surface roughness, which can enhance the bonding ability with bone tissue. aip.orgrsc.org More advanced strategies involve creating composite coatings. For instance, a composite coating containing hydroxyapatite (B223615) (HA), silver (Ag), and TiO₂ prepared by a sol-gel process showed significantly improved hardness, corrosion resistance, antibacterial activity, and biocompatibility. rsc.org Other innovative approaches include doping the surface with metal ions like zinc to enhance osteoblast viability and differentiation for better implant success. nih.gov

Integration of Artificial Intelligence and Machine Learning in Organotitanium Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, including the field of organotitanium chemistry. mdpi.comresearchgate.net These computational tools can accelerate the discovery of new molecules, predict reaction outcomes with high accuracy, and optimize complex synthesis processes, moving beyond traditional, empirical-based methods. mdpi.comijsetpub.com

In the context of organotitanium research, AI can be applied to several key areas. Machine learning models, trained on large datasets of chemical reactions, can predict the outcomes and yields of reactions involving organotitanium catalysts. researchgate.net This predictive power allows researchers to screen thousands of potential reactions virtually, saving significant time and resources. For example, AI algorithms can learn to predict the results of C-N coupling reactions from a small number of experiments, showcasing their efficiency. researchgate.net

Furthermore, AI is instrumental in catalyst design. By analyzing the relationship between a catalyst's structure and its performance, ML models can suggest novel catalyst designs with enhanced activity and selectivity for specific transformations. mdpi.comresearchgate.net In material synthesis, AI can optimize the parameters for creating nanomaterials from precursors like methyltripropoxy titanium. By analyzing how factors like temperature, concentration, and time affect the final product, AI can guide researchers to the ideal conditions for achieving desired properties. nih.gov This synergy between AI and chemistry is paving the way for automated, intelligent laboratories where robotic systems perform experiments designed and optimized by AI algorithms. mdpi.comijsetpub.com

Sustainable and Environmentally Benign Approaches in Titanium Chemistry

The principles of green chemistry are increasingly guiding research in titanium chemistry, aiming to develop processes that are safer, more energy-efficient, and less harmful to the environment. frontiersin.org This involves using renewable feedstocks, avoiding hazardous solvents and reagents, and designing recyclable catalysts.

A major focus is the "green synthesis" of titanium dioxide nanoparticles, which traditionally involves hazardous chemicals. mdpi.com An innovative and environmentally friendly approach uses plant extracts as bioreducing and capping agents. nih.govresearchgate.net Extracts from plants like Azadirachta Indica (neem) have been successfully used to synthesize TiO₂ nanoparticles. researchgate.net This biogenic method is not only non-toxic and cost-effective but can also produce nanoparticles with enhanced photocatalytic and antibacterial properties compared to those made by conventional chemical methods. mdpi.comnih.gov